1,2,4-Oxadiazol-3-amine
CAS No.: 39512-64-6
Cat. No.: VC4038131
Molecular Formula: C2H3N3O
Molecular Weight: 85.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39512-64-6 |
---|---|
Molecular Formula | C2H3N3O |
Molecular Weight | 85.07 g/mol |
IUPAC Name | 1,2,4-oxadiazol-3-amine |
Standard InChI | InChI=1S/C2H3N3O/c3-2-4-1-6-5-2/h1H,(H2,3,5) |
Standard InChI Key | XWESVPXIDGLPNX-UHFFFAOYSA-N |
SMILES | C1=NC(=NO1)N |
Canonical SMILES | C1=NC(=NO1)N |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1,2,4-oxadiazol-3-amine is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol . Key physicochemical parameters include a LogP value of 0.879, indicating moderate lipophilicity, and a polar surface area (PSA) of 65.67 Ų, reflecting its ability to engage in hydrogen bonding . The compound’s stability under physiological conditions is attributed to its aromatic ring system, which resists nucleophilic substitution while allowing functionalization at the 5-position (e.g., tert-butyl groups) to enhance pharmacokinetic properties .
Table 1: Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Number | 91362-43-5 | |
Molecular Formula | C₆H₁₁N₃O | |
Molecular Weight | 141.17 g/mol | |
LogP | 0.879 | |
Polar Surface Area | 65.67 Ų |
Synthetic Methodologies
One-Pot Synthesis via Metallic Thiophile Catalysis
A scalable one-pot synthesis involves the reaction of isothiocyanates, amidines/guanidines, and hydroxylamine in the presence of metallic thiophiles (e.g., Cu(I)) . This method proceeds via in situ formation of amidinothiourea intermediates, followed by desulfurization and intramolecular 5-exo-trig cyclization to yield 1,2,4-oxadiazol-3-amines in 70–95% yields .
Cyclodehydration of Amidoximes
Alternative routes employ cyclodehydration of Fmoc-protected amino acyl amidoximes using sodium acetate in refluxing ethanol/water (86°C) . This method preserves enantiomeric purity and avoids cleavage of protective groups, making it suitable for combinatorial synthesis of chiral derivatives .
Pharmacological Applications
Anticancer Activity
1,2,4-Oxadiazol-3-amine derivatives exhibit potent antiproliferative effects against multiple cancer cell lines. For instance, compound 9b (a quinazoline-4-one hybrid) demonstrated a GI₅₀ of 26 nM against cervical (HeLa) and colon (CaCo-2) cancers, surpassing the reference drug erlotinib (GI₅₀ = 33 nM) . Mechanistic studies revealed dual inhibition of EGFR and BRAF V600E kinases, alongside induction of G2/M cell cycle arrest and apoptosis .
Table 2: Anticancer Activity of Select Derivatives
Compound | Target Cell Line | GI₅₀ (nM) | Mechanism | Source |
---|---|---|---|---|
9b | HeLa | 26 | EGFR/BRAF inhibition, G2/M arrest | |
9h | MCF-7 | 30 | Tubulin polymerization inhibition |
Antimicrobial Properties
Derivatives such as 5-butyl-1,2,4-oxadiazol-3-amine showed antibacterial activity against Staphylococcus aureus (MIC = 15 µg/mL) and Escherichia coli (MIC = 20 µg/mL). The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes like FabH in E. coli .
Cholinesterase Inhibition
Long-chain alkyl derivatives (e.g., dodecyl-substituted analogs) inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 12.8–99.2 µM, suggesting potential for treating neurodegenerative disorders .
Mechanistic Insights
Kinase Inhibition
Molecular docking studies highlight interactions with EGFR’s ATP-binding pocket, where the oxadiazole ring forms hydrogen bonds with Met793 and hydrophobic contacts with Leu718 . For BRAF V600E, the tert-butyl group enhances binding affinity by occupying a hydrophobic subpocket .
Tubulin Polymerization
Derivatives like 9h disrupt microtubule assembly by binding to the colchicine site, increasing insoluble tubulin fractions and triggering mitotic catastrophe .
Comparative Analysis with Other Oxadiazoles
1,3,4-Oxadiazoles
While 1,3,4-oxadiazoles are more extensively studied for antioxidant and neuroprotective activities, 1,2,4-oxadiazoles offer superior thermal stability and bioisosteric equivalence to esters/amides, making them ideal for drug design .
Table 3: Key Differences Between Oxadiazole Isomers
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
---|---|---|
Aromaticity | Moderate | High |
Metabolic Stability | Resistant to hydrolysis | Prone to enzymatic cleavage |
Common Applications | Kinase inhibitors | Antioxidants |
Recent Advances
Room-Temperature Synthesis
A 2023 study demonstrated KOH/DMSO-mediated cyclodehydration at room temperature, achieving yields >90% for 22 derivatives, including those with electron-withdrawing groups .
Molecular Dynamics Simulations
Simulations of methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate revealed stable binding to E. coli FabH (RMSD < 4 Å over 62 ns), validating its antimicrobial potential .
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